3-Borono-2-chloro-5-fluorobenzoic acid
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Overview
Description
3-Borono-2-chloro-5-fluorobenzoic acid is a chemical compound with the molecular formula C7H5BClFO3 It is a derivative of benzoic acid, characterized by the presence of boronic acid, chlorine, and fluorine substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a boronic acid derivative is coupled with a halogenated benzoic acid under mild conditions .
Industrial Production Methods
Industrial production of 3-Borono-2-chloro-5-fluorobenzoic acid often involves large-scale chemical synthesis using similar palladium-catalyzed reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of appropriate solvents and catalysts .
Chemical Reactions Analysis
Types of Reactions
3-Borono-2-chloro-5-fluorobenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Coupling Reactions: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the reactions.
Solvents: Commonly used solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with aryl halides can produce biaryl compounds, which are valuable intermediates in organic synthesis .
Scientific Research Applications
3-Borono-2-chloro-5-fluorobenzoic acid has a wide range of applications in scientific research:
Biology: Investigated for its potential as a molecular probe in biological systems due to its unique chemical properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with specific biological activities.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which 3-Borono-2-chloro-5-fluorobenzoic acid exerts its effects is primarily through its ability to participate in various chemical reactions. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in molecular recognition and catalysis. The chlorine and fluorine substituents can influence the compound’s reactivity and stability, further enhancing its utility in chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-chloro-5-fluorobenzoic acid: Similar structure but with a bromine atom instead of a boronic acid group.
3-Borono-5-chloro-2-fluorobenzoic acid: Similar structure but with different positions of the substituents.
Uniqueness
The combination of boronic acid with chlorine and fluorine substituents further enhances its versatility and utility in scientific research .
Properties
Molecular Formula |
C7H5BClFO4 |
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Molecular Weight |
218.38 g/mol |
IUPAC Name |
3-borono-2-chloro-5-fluorobenzoic acid |
InChI |
InChI=1S/C7H5BClFO4/c9-6-4(7(11)12)1-3(10)2-5(6)8(13)14/h1-2,13-14H,(H,11,12) |
InChI Key |
IIRRCZIGBNPRLO-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1Cl)C(=O)O)F)(O)O |
Origin of Product |
United States |
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